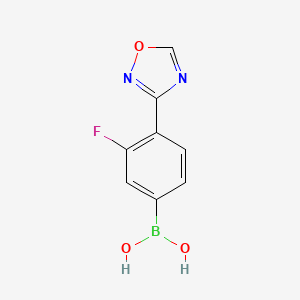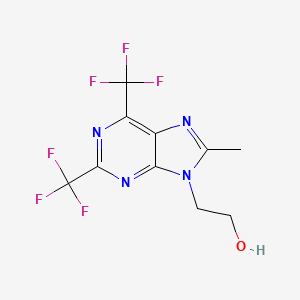
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylpurine and trifluoromethylating agents.
Ethanol Substitution: The final step involves the substitution of an ethanol group at the 9-position of the purine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(8-Methyl-2,6-dichloro-9H-purin-9-yl)ethanol: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
2-(8-Methyl-2,6-dimethyl-9H-purin-9-yl)ethanol: Similar structure but with methyl groups instead of trifluoromethyl groups.
Uniqueness
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is unique due to the presence of trifluoromethyl groups, which can enhance its biological activity, stability, and lipophilicity compared to similar compounds.
Properties
Molecular Formula |
C10H8F6N4O |
|---|---|
Molecular Weight |
314.19 g/mol |
IUPAC Name |
2-[8-methyl-2,6-bis(trifluoromethyl)purin-9-yl]ethanol |
InChI |
InChI=1S/C10H8F6N4O/c1-4-17-5-6(9(11,12)13)18-8(10(14,15)16)19-7(5)20(4)2-3-21/h21H,2-3H2,1H3 |
InChI Key |
NESCIRUWRQGNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



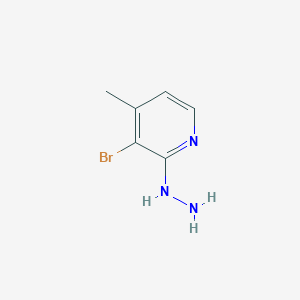
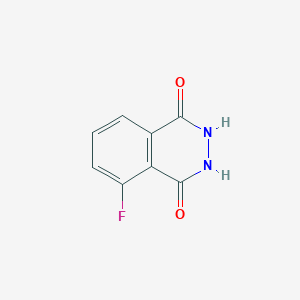
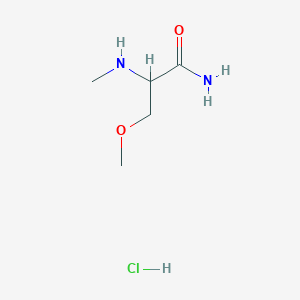
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
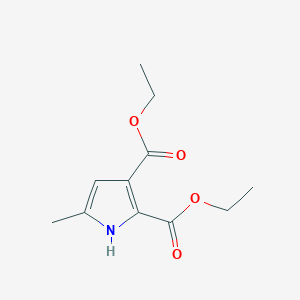
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
